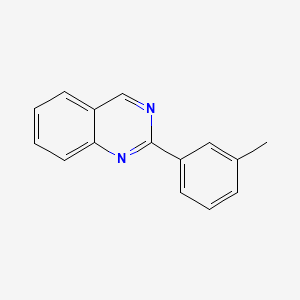

2-(M-Tolyl)quinazoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H12N2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

2-(3-methylphenyl)quinazoline |

InChI |

InChI=1S/C15H12N2/c1-11-5-4-7-12(9-11)15-16-10-13-6-2-3-8-14(13)17-15/h2-10H,1H3 |

InChI Key |

HDOUIOVWSANABQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 M Tolyl Quinazoline and Its Key Derivatives

Established Synthetic Routes to the 2-(M-Tolyl)quinazoline Core

The construction of the this compound scaffold can be broadly categorized into two primary approaches: cyclocondensation reactions that build the quinazoline (B50416) ring system in one or more steps, and metal-catalyzed cross-coupling reactions that form the bond between a pre-existing quinazoline core and the m-tolyl group.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone of quinazoline synthesis, offering direct routes to the heterocyclic core from acyclic or partially cyclized precursors. These methods often involve the formation of two new bonds to construct the pyrimidine (B1678525) ring of the quinazoline system.

A highly atom-efficient and environmentally friendly approach to 2-substituted quinazolines involves the direct aerobic oxidative cyclocondensation of 2-aminoarylmethanols with nitriles, mediated by cesium hydroxide (B78521) (CsOH). rsc.org This method utilizes air as the oxidant, making it a green synthetic route. While the direct use of m-tolyl aldehydes in this specific CsOH-mediated reaction is not extensively detailed, the analogous reaction with m-tolunitrile provides a viable pathway to this compound. The CsOH acts as a promoter for several key steps in the reaction cascade, including the oxidation of the alcohol, hydration of the nitrile, and the final cyclocondensation.

Table 1: Key Features of CsOH-Mediated Cyclocondensation

| Feature | Description |

|---|---|

| Reactants | 2-Aminoarylmethanol, m-Tolunitrile |

| Catalyst/Promoter | Cesium Hydroxide (CsOH) |

| Oxidant | Air |

| Advantages | High atom economy, green oxidant, stable and readily available starting materials |

One-pot multi-component reactions (MCRs) represent an efficient strategy for the synthesis of complex molecules like quinazolines from simple, readily available starting materials in a single synthetic operation. ijarsct.co.inresearchgate.net The synthesis of this compound can be achieved through the condensation of anthranilic acid or isatoic anhydride (B1165640), a source of ammonia (B1221849) or a primary amine, and m-tolualdehyde. These reactions can be promoted by various catalysts or reagents and may proceed under thermal or microwave-assisted conditions. nih.govresearchgate.net The use of isatoic anhydride is often preferred as it circumvents the need for a separate ammonia source.

Table 2: Representative One-Pot Multi-Component Reaction for Quinazoline Synthesis

| Component | Role |

|---|---|

| Anthranilic Acid/Isatoic Anhydride | Forms the benzene (B151609) ring and provides two nitrogen atoms of the quinazoline core. |

| m-Tolualdehyde | Provides the carbon atom at the 2-position and the m-tolyl substituent. |

| Amine Source (e.g., ammonia, ammonium (B1175870) acetate) | Completes the pyrimidine ring. |

| Conditions | Often involves heating or microwave irradiation, sometimes with a catalyst. ijarsct.co.innih.gov |

A metal-free approach for the synthesis of 2-substituted quinazolines involves the oxidative coupling of o-aminobenzylamines with benzylamines. nih.govnih.gov This method provides a green and practical route to the quinazoline core. The synthesis of this compound has been specifically demonstrated using this strategy, where o-aminobenzylamine is reacted with m-methylbenzylamine in the presence of an organocatalyst and an oxidant. nih.gov This reaction proceeds through a multi-step cascade involving imine formation, intermolecular condensation, intramolecular cyclization, and subsequent aromatization.

A specific protocol for the synthesis of this compound (referred to as 2-(3-Methylphenyl)quinazoline) involves the reaction of 2-aminobenzylamine and 3-methylbenzylamine. The reaction is catalyzed by 2,4,6-trihydroxybenzoic acid monohydrate with the addition of BF3·Et2O in DMSO, under an oxygen atmosphere at 90°C for 48 hours, yielding the product in 60% yield. nih.gov

Table 3: Oxidative Coupling for the Synthesis of this compound

| Reactants | Catalyst/Additives | Solvent | Conditions | Yield |

|---|

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been successfully applied to the synthesis of 2-arylquinazolines. These methods typically involve the reaction of a halogenated quinazoline with an organometallic reagent in the presence of a transition metal catalyst, most commonly palladium.

The Suzuki-Miyaura coupling reaction is a versatile and widely used method for the formation of C-C bonds between sp2-hybridized carbon atoms. mdpi.comresearchgate.net In the context of this compound synthesis, this involves the reaction of a 2-haloquinazoline, such as 2-chloroquinazoline, with m-tolylboronic acid in the presence of a palladium catalyst and a base. nih.gov This approach allows for the late-stage introduction of the m-tolyl group onto a pre-formed quinazoline ring, offering a high degree of functional group tolerance.

The Sonogashira-Hagihara coupling provides another route to 2-arylquinazolines through the reaction of a 2-haloquinazoline with a terminal alkyne, such as m-tolylacetylene, catalyzed by palladium and copper complexes. wikipedia.orgmdpi.comorganic-chemistry.orglibretexts.org This reaction initially forms a 2-alkynylquinazoline, which can then be further transformed if desired. While a direct one-step synthesis of this compound via Sonogashira coupling is less common, it represents a valid strategy for constructing the aryl-quinazoline linkage.

Table 4: Palladium-Catalyzed Cross-Coupling Strategies for this compound

| Reaction | Quinazoline Substrate | Coupling Partner | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | 2-Chloroquinazoline | m-Tolylboronic acid | Palladium catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) |

| Sonogashira-Hagihara | 2-Iodoquinazoline or 2-Bromoquinazoline | m-Tolylacetylene | Palladium catalyst (e.g., Pd(PPh3)2Cl2), Copper(I) salt (e.g., CuI), Amine base (e.g., Et3N) |

Copper-Catalyzed Tandem Cyclization and Coupling Reactions

Copper catalysis provides an efficient avenue for the synthesis of quinazoline derivatives through tandem reactions, which allow for the formation of multiple chemical bonds in a single operation. These processes are valued for their atom economy and ability to construct complex molecules from simple, readily available starting materials.

One notable method involves the copper-catalyzed tandem oxidative synthesis of substituted quinazolinones from 2-aminobenzonitriles and benzyl (B1604629) alcohols. rsc.org This approach utilizes air as the sole, environmentally benign oxidant and demonstrates high tolerance for a wide range of functional groups, leading to good to excellent yields of the desired quinazolinone products. rsc.org The reaction proceeds through a cascade mechanism where the benzyl alcohol is first oxidized, followed by coupling with the 2-aminobenzonitrile (B23959) and subsequent intramolecular cyclization to form the quinazolinone ring.

Another strategy employs a copper-catalyzed reaction between o-cyanoanilines and diaryliodonium salts. This versatile method can be directed to produce either quinazolin-4(3H)-imines or acridines by carefully controlling the reaction pathways. nih.gov Furthermore, enantioselective copper-catalyzed borylative cyclization has been developed for the synthesis of pyrroloquinazolinones. nih.gov This highly enantio- and diastereoselective process constructs two adjacent stereocenters, including a quaternary center, from C=N electrophiles, using an inexpensive and non-toxic copper catalyst system. nih.gov

Table 1: Examples of Copper-Catalyzed Quinazoline Synthesis

| Starting Materials | Catalyst System | Key Features | Product Type |

|---|---|---|---|

| 2-Aminobenzonitriles, Benzyl alcohols | Copper catalyst | Uses air as oxidant; High functional group tolerance | Quinazolinones |

| o-Cyanoanilines, Diaryliodonium salts | Copper catalyst | Controllable tandem pathways | Quinazolin-4(3H)-imines |

Rhodium-Catalyzed C-H Amination for Quinazoline Functionalization

Rhodium catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, a strategy that avoids the need for pre-functionalized substrates. nih.gov In the context of quinazolines, rhodium-catalyzed C-H amination allows for the direct introduction of nitrogen-containing groups onto the heterocyclic core, providing a direct route to valuable amine derivatives. researchgate.net

A specific application is the selective C-H amination of 2,4-diarylquinazolines using N-fluorobenzenesulfonimide (NFSI) as the amino source. researchgate.net This reaction demonstrates remarkable regioselectivity and functional group tolerance. The optimal conditions for this transformation typically involve a rhodium catalyst such as [RhCp*Cl2]2 paired with a silver salt cocatalyst like AgSbF6 in a solvent like dichloroethane (DCE) at elevated temperatures. researchgate.net Mechanistic studies suggest that the catalytic cycle involves the formation of a key Rh(V)–nitrenoid species that undergoes subsequent amido insertion. acs.org The rate-limiting step is often associated with the formation of this rhodium–nitrenoid intermediate rather than the C-H activation itself. acs.org

Table 2: Optimized Conditions for Rhodium-Catalyzed C-H Amination of a Diarylquinazoline

| Parameter | Condition |

|---|---|

| Substrate | 2,4-Diarylquinazoline (0.2 mmol) |

| Amino Source | N-fluorobenzenesulfonimide (NFSI) (2.0 equiv.) |

| Catalyst | [RhCp*Cl2]2 (1 mol%) |

| Co-catalyst | AgSbF6 |

| Solvent | Dichloroethane (DCE) (2.0 mL) |

Cyclization Reactions for Quinazoline-3-Oxides and Related Structures

Active MnO2 as an Oxidant in Quinazoline-3-Oxide Synthesis

Active manganese dioxide (MnO₂) is a widely used and inexpensive oxidant in organic synthesis, particularly for the oxidation of allylic and benzylic alcohols. acsgcipr.orgcommonorganicchemistry.com It also serves as an effective reagent for the synthesis of 2,4-disubstituted quinazoline-3-oxides from their corresponding 1,2-dihydroquinazoline-3-oxide precursors. scholaris.caresearchgate.net

This oxidation reaction is typically carried out under mild conditions and is valued for its simplicity and the ease with which the solid MnO₂ oxidant can be removed by filtration upon reaction completion. scholaris.ca The process involves a straightforward dehydrogenation of the dihydroquinazoline (B8668462) ring. A study optimizing this reaction found that using 3.0 equivalents of MnO₂ in dichloromethane (B109758) (CH₂Cl₂) at 50 °C for 2 hours provided the target quinazoline-3-oxides in yields ranging from 58% to 88%. scholaris.ca The reaction accommodates a variety of substituents at the C-2 position, including phenyl groups with either electron-donating or electron-withdrawing groups, as well as heterocyclic moieties like furan-2-yl and thiophen-2-yl. scholaris.ca

Metal-Free Cyclization Approaches for Quinazolinones

The development of metal-free synthetic methods is a central goal of green chemistry, as it helps to avoid the cost and potential toxicity associated with metal catalysts. Several metal-free approaches for the synthesis of quinazolinones have been developed.

One such method involves the reaction of 2-aminoacetophenones with isocyanates or isothiocyanates. nih.govfrontiersin.org This approach proceeds under metal-free conditions and can tolerate the presence of air and water, producing water as the only byproduct. nih.govfrontiersin.org The reaction of an isocyanate with a 2-aminoacetophenone (B1585202) initially forms a coupling product, which can then undergo an intramolecular cyclization in the presence of a base like NaOH to yield the target 4-methylene-quinazolinone. nih.govfrontiersin.org This method works well for aromatic isocyanates bearing both electron-donating and electron-withdrawing groups. nih.govfrontiersin.org

Another powerful metal-free strategy is the use of ammonium persulfate ((NH₄)₂S₂O₈) as an oxidant to mediate the intramolecular oxidative cyclization of 2-aminobenzamides. This reaction constructs fused polycyclic quinazolinone derivatives under mild conditions. chemistryviews.org The mechanism involves the generation of a sulfate (B86663) radical anion (SO₄·⁻) which oxidizes the sp³ C–H bond at the α-position of the amide, facilitating the subsequent C–N bond formation to close the ring. chemistryviews.org

Green Chemistry Principles in the Synthesis of this compound Analogs

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key strategies include the use of alternative solvents and energy sources to enhance reaction efficiency and environmental friendliness.

Application of Deep Eutectic Solvents and Microwave Irradiation

Deep Eutectic Solvents (DESs) have gained significant attention as green and eco-friendly media for organic synthesis. orgchemres.org DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components. A common example is a mixture of choline (B1196258) chloride and urea (B33335). orgchemres.orgnih.gov These solvents are often biodegradable, non-toxic, and inexpensive. In the synthesis of quinazolinones, DESs can act as both the solvent and the catalyst. nih.gov For instance, the synthesis of 2-mercaptoquinazolin-4(3H)-ones from anthranilic acids and isothiocyanates was found to be most effective in a choline chloride:urea (1:2) DES, which is a basic medium that facilitates the reaction. nih.gov

Microwave irradiation is another green chemistry tool that often leads to dramatically reduced reaction times, increased product yields, and the elimination of unwanted side reactions. srce.hr The synthesis of 3-aryl quinazolinones has been successfully performed in a one-pot, microwave-assisted reaction of anthranilic acid, various amines, and trimethyl orthoformate. researchgate.net The combination of DESs with microwave or ultrasound-assisted synthesis can further enhance reaction efficiency. However, in the synthesis of 2-mercaptoquinazolin-4(3H)-ones, conventional stirring and ultrasonication in a DES gave significantly higher yields (16–76%) compared to microwave-induced synthesis (13–49%). nih.gov

Table 3: Comparison of Green Synthesis Methods for 2-Mercaptoquinazolin-4(3H)-ones in a DES

| Method | Yield Range | Key Advantage |

|---|---|---|

| Conventional Stirring | Moderate to Good | Simplicity, Good Yields |

| Ultrasonication | 16–76% | Enhanced Yields |

Organocatalytic Systems Utilizing Atmospheric Oxygen

The synthesis of quinazoline derivatives through organocatalytic methods that employ atmospheric oxygen as a green and readily available oxidant is an area of growing interest in sustainable chemistry. While specific literature detailing the organocatalytic synthesis of this compound using atmospheric oxygen is not extensively documented, general methodologies for the synthesis of 2-arylquinazolines provide a foundational framework. These reactions often proceed through a multi-component approach, for instance, involving the condensation of a substituted 2-aminobenzaldehyde, an amine, and a methyl-containing compound, which after cyclization and oxidation, yields the quinazoline product. In such organocatalytic systems, a catalyst activates the substrates, and atmospheric oxygen serves as the terminal oxidant to aromatize the dihydroquinazoline intermediate. The development of a specific protocol for this compound would likely involve the reaction of 2-aminobenzaldehyde, ammonia, and m-tolualdehyde, facilitated by an appropriate organocatalyst under an oxygen atmosphere.

Solvent-Free Media and Bio-Based Promoters

In the pursuit of environmentally benign synthetic protocols, the use of solvent-free reaction media and bio-based promoters has gained significant traction. An example of this approach is the synthesis of 2-aryl-4-phenylquinazoline derivatives using lactic acid as a bio-based promoter under solvent-less conditions. mjcce.org.mk This methodology involves a three-component reaction of an aldehyde, ammonium acetate, and 2-aminobenzophenone. The reaction benefits from good yields, a simple procedure, readily available starting materials, short reaction times, and an easy work-up. mjcce.org.mk

Adapting this green methodology for the synthesis of this compound would involve the reaction of m-tolualdehyde, 2-aminobenzophenone, and ammonium acetate, promoted by lactic acid in a solvent-free environment. The use of a natural and biodegradable promoter like lactic acid significantly enhances the green credentials of the synthesis.

Table 1: Lactic Acid-Promoted Solvent-Free Synthesis of 2-Aryl-4-Phenylquinazolines mjcce.org.mk

| Entry | Aldehyde | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde (B42025) | 2,4-Diphenylquinazoline | 92 |

| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-4-phenylquinazoline | 95 |

| 3 | 4-Methylbenzaldehyde | 4-Phenyl-2-(p-tolyl)quinazoline | 90 |

| 4 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-4-phenylquinazoline | 88 |

| 5 | 3-Nitrobenzaldehyde | 2-(3-Nitrophenyl)-4-phenylquinazoline | 85 |

This table showcases the versatility of the lactic acid-promoted, solvent-free method for a range of substituted benzaldehydes, suggesting its potential applicability for the synthesis of this compound.

Functionalization and Derivatization Strategies for this compound Scaffolds

Post-synthetic modification of the this compound core is a crucial strategy for generating a library of derivatives for various applications. These modifications can be targeted at different positions of the quinazoline ring system.

Post-Synthetic Modification at the Quinazoline Ring (e.g., 4-position)

The 4-position of the quinazoline ring is a common site for functionalization. A versatile method for introducing aryl groups at this position is the palladium-catalyzed arylation of the corresponding quinazolin-4-one. organic-chemistry.org This transformation allows for the conversion of a pre-formed 2-(m-tolyl)quinazolin-4-one into a 4-aryl-2-(m-tolyl)quinazoline. The reaction typically employs an arylboronic acid as the arylating agent in the presence of a palladium catalyst and an activating agent such as p-toluenesulfonyl chloride (TsCl). organic-chemistry.org This approach provides a straightforward route to novel 2,4-disubstituted quinazolines with diverse electronic and steric properties.

Table 2: Palladium-Catalyzed Arylation of Quinazolin-4-ones organic-chemistry.org

| Entry | Quinazolin-4-one | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Phenylquinazolin-4-one | Phenylboronic acid | 2,4-Diphenylquinazoline | 95 |

| 2 | 2-Phenylquinazolin-4-one | 4-Methoxyphenylboronic acid | 2-Phenyl-4-(4-methoxyphenyl)quinazoline | 92 |

| 3 | 2-Phenylquinazolin-4-one | 4-Chlorophenylboronic acid | 2-Phenyl-4-(4-chlorophenyl)quinazoline | 89 |

| 4 | 2-Methylquinazolin-4-one | Phenylboronic acid | 2-Methyl-4-phenylquinazoline | 93 |

This table illustrates the scope of the palladium-catalyzed arylation for introducing various aryl groups at the 4-position of the quinazoline core.

Carbanion Reactions at the 2-Methyl Group in m-Tolyl Quinazolinones

The methyl group at the 2-position of a quinazolinone ring, such as in 2-methyl-3-(m-tolyl)-4(3H)-quinazolinone, possesses acidic protons that can be abstracted by a strong base to form a nucleophilic carbanion. This carbanion serves as a powerful intermediate for the formation of new carbon-carbon bonds, enabling a wide range of functionalization reactions.

A study on the functionalization of 2-methyl-3-o-tolyl-4(3H)-quinazolinone through carbanion reactions provides significant insights, with the chemical principles being directly applicable to the m-tolyl isomer. acs.org The generation of the carbanion is typically achieved using strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures. The resulting nucleophile can then react with various electrophiles, such as alkyl halides, aldehydes, and ketones, to introduce new substituents at the 2-methyl position. acs.org

For instance, the reaction of the lithiated 2-methyl-3-(o-tolyl)-4(3H)-quinazolinone with benzaldehyde yields the corresponding secondary alcohol. This demonstrates a versatile method for elaborating the structure of the quinazolinone scaffold.

Table 3: Carbanion Reactions of 2-Methyl-3-(o-tolyl)-4(3H)-quinazolinone acs.org

| Entry | Electrophile | Product |

|---|---|---|

| 1 | Benzaldehyde | 2-(2-Hydroxy-2-phenylethyl)-3-(o-tolyl)quinazolin-4(3H)-one |

| 2 | Iodomethane | 2-Ethyl-3-(o-tolyl)quinazolin-4(3H)-one |

| 3 | Acetone | 2-(2-Hydroxy-2-methylpropyl)-3-(o-tolyl)quinazolin-4(3H)-one |

This table presents examples of electrophiles that can react with the carbanion generated from 2-methyl-3-(o-tolyl)-4(3H)-quinazolinone, leading to a variety of functionalized products. The same reactivity is expected for the m-tolyl analogue.

Spectroscopic and Structural Elucidation of 2 M Tolyl Quinazoline Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides fundamental insights into the molecular structure of 2-(m-tolyl)quinazoline by mapping the chemical environments of its constituent nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is used to determine the number and type of hydrogen atoms in the molecule. In a typical ¹H NMR spectrum of this compound recorded in deuterochloroform (CDCl₃), distinct signals corresponding to the protons of the quinazoline (B50416) and m-tolyl ring systems are observed.

The spectrum shows a characteristic singlet for the C4-H proton of the quinazoline ring at approximately δ 9.45 ppm. rsc.org The protons on the benzo part of the quinazoline ring appear as multiplets in the aromatic region, typically between δ 7.58 and δ 8.16 ppm. rsc.orgscholaris.ca The protons of the m-tolyl group also resonate in the aromatic region, with signals appearing as multiplets between δ 7.31 and δ 8.43 ppm. rsc.org A key indicator of the tolyl substituent is the singlet corresponding to the methyl (CH₃) group protons, which appears upfield around δ 2.49-2.52 ppm. rsc.orgscholaris.ca

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 9.45 rsc.org | s (singlet) | 1H | Quinazoline H-4 |

| 8.43-8.40 rsc.org | m (multiplet) | 2H | Aromatic H |

| 8.09-8.08 rsc.org | m (multiplet) | 1H | Aromatic H |

| 7.92-7.88 rsc.org | m (multiplet) | 2H | Aromatic H |

| 7.60-7.58 rsc.org | m (multiplet) | 1H | Aromatic H |

| 7.44-7.41 rsc.org | m (multiplet) | 1H | Aromatic H |

| 7.33-7.31 rsc.org | m (multiplet) | 1H | Aromatic H |

¹³C NMR for Carbon Backbone Characterization

¹³C NMR spectroscopy complements the ¹H NMR data by providing a detailed map of the carbon framework. The spectrum for this compound displays a series of signals in the downfield region, characteristic of the aromatic and heterocyclic carbon atoms.

Key signals include those for the C2 and C4 carbons of the quinazoline ring, which are typically found at δ 161.2 and δ 160.4 ppm, respectively. rsc.org The other carbon atoms of the quinazoline and m-tolyl rings resonate between δ 123.6 and δ 150.8 ppm. rsc.org The carbon of the methyl group on the tolyl ring gives a characteristic upfield signal at approximately δ 21.5 ppm. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 161.2 rsc.org | Quinazoline C-2 |

| 160.4 rsc.org | Quinazoline C-4 |

| 150.8 rsc.org | Quinazoline C-8a |

| 138.2 rsc.org | m-tolyl C-1' |

| 137.9 rsc.org | m-tolyl C-3' |

| 134.0 rsc.org | Quinazoline C-7 |

| 131.4 rsc.org | Aromatic CH |

| 129.1 rsc.org | Aromatic CH |

| 128.6 rsc.org | Aromatic CH |

| 128.5 rsc.org | Aromatic CH |

| 127.2 rsc.org | Aromatic CH |

| 127.1 rsc.org | Aromatic CH |

| 125.8 rsc.org | Aromatic CH |

| 123.6 rsc.org | Quinazoline C-4a |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivity Assignment

While specific 2D NMR data for this compound is not detailed in the provided search results, the application of these techniques is a standard and crucial step for unambiguous structural confirmation.

Correlation Spectroscopy (COSY): This ¹H-¹H correlation experiment is used to identify protons that are spin-spin coupled, typically those on adjacent carbon atoms. emerypharma.comyoutube.com For this compound, COSY spectra would reveal correlations between adjacent protons within the quinazoline's benzene (B151609) ring and within the m-tolyl ring, helping to definitively assign the complex multiplets in the aromatic region of the 1D ¹H NMR spectrum. emerypharma.comyoutube.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached carbons. youtube.comsdsu.edu This powerful technique would allow for the direct assignment of each protonated carbon in the this compound structure by linking the assignments made in the ¹H NMR spectrum to the corresponding carbon signals in the ¹³C NMR spectrum. youtube.comsdsu.edu This is particularly useful for distinguishing between the various CH groups in the two aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the precise elemental formula. For this compound, High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) in positive ion mode would detect the protonated molecule, [M+H]⁺. This technique confirms the molecular formula C₁₅H₁₂N₂.

Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry for Fragmentation Analysis

Different ionization methods provide complementary information about the molecule.

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically results in the formation of a protonated molecular ion [M+H]⁺ with minimal fragmentation. nih.govlibretexts.org This is ideal for confirming the molecular weight of the compound. For this compound, the ESI mass spectrum would show a prominent peak corresponding to the protonated molecule.

Electron Ionization (EI): EI is a higher-energy ionization method that causes the molecule to fragment in a reproducible manner. researchgate.netaip.org The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. The EI mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 220, which is also the base peak (100% relative intensity). rsc.org Key fragment ions are observed at m/z 219, 193, and 165, corresponding to the loss of a hydrogen atom, a HCN molecule, and other fragments, respectively, which helps to confirm the quinazoline structure. rsc.org

Table 3: EI Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Possible Fragment |

|---|---|---|

| 220 | 100 | [M]⁺ |

| 219 | 36 | [M-H]⁺ |

| 193 | 21 | [M-HCN]⁺ |

| 165 | 14 | [C₁₃H₉]⁺ |

| 110 | 13 | - |

| 102 | 4 | [C₇H₄N]⁺ |

| 91 | 9 | [C₇H₇]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound and related derivatives, IR spectra provide valuable information about the vibrations of specific bonds within the molecular structure.

Quinazoline compounds, in general, exhibit characteristic strong absorption bands in their IR spectra. These bands, typically found in the ranges of 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹, are attributed to the vibrations of the aromatic ring. nih.gov Additional bands of varying intensity can also be observed between 1500–1300 cm⁻¹, further confirming the presence of the quinazoline core. nih.gov

For substituted quinazolinone derivatives, the IR spectra reveal additional signals corresponding to the specific functional groups introduced. For instance, in a series of N-(2-Methyl-4-oxo-1-(m-tolyl)-1,4-dihydroquinazolin-6-yl)-2-(p-tolyloxy)acetamide, characteristic IR absorption bands were observed at approximately 3221 cm⁻¹ for the N-H stretch, 3074 cm⁻¹ for the aromatic C-H stretch, 2962 cm⁻¹ for the sp³ C-H stretch, and 1701 cm⁻¹ for the carbonyl (C=O) group. nih.gov Similarly, other quinazolinone derivatives have shown carbonyl stretching frequencies in the range of 1747-1656 cm⁻¹ and aromatic C-H stretching around 3060-3073 cm⁻¹. semanticscholar.org The presence of a C=N bond, a key feature of the quinazoline ring, is often indicated by an absorption band in the region of 1547–1558 cm⁻¹. mdpi.com

The table below summarizes the characteristic IR absorption bands for functional groups found in this compound and its derivatives, based on data from various studies on similar compounds.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | References |

| Aromatic C-H | Stretch | ~3074 | nih.gov |

| Aliphatic C-H (from tolyl group) | Stretch | ~2962 | nih.gov |

| C=N (quinazoline ring) | Stretch | 1547-1635 | nih.govmdpi.combu.edu.eg |

| Aromatic C=C | Stretch | 1475-1635 | nih.gov |

| C=O (in quinazolinone derivatives) | Stretch | 1656-1747 | nih.govsemanticscholar.org |

| N-H (in substituted derivatives) | Stretch | ~3221 | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within a molecule upon absorption of UV or visible light. For this compound and its analogs, UV-Vis spectra are characterized by absorption bands that correspond to π→π* and n→π* transitions.

The UV-Vis absorption spectra of quinazoline derivatives typically display two primary absorption bands. researchgate.net A band at shorter wavelengths, generally between 240–300 nm, is assigned to the π→π* transition within the aromatic system. researchgate.net A second band at longer wavelengths, from 310–425 nm, is attributed to the n→π* transition. researchgate.net

In dimethyl sulfoxide (B87167) (DMSO), some quinazoline derivatives exhibit a maximal absorption band (λmax) around 326-330 nm, which is assigned to coupled π–π* and n–π* transitions. nih.gov When measured in water, the absorption maxima for similar compounds were observed at slightly shorter wavelengths, around 314-318 nm. nih.gov The solvent can thus influence the position of the absorption bands.

For instance, the electronic absorption spectra of certain 2,6,8-triaryl-4-oxo-1,2,3,4-tetrahydroquinazolines in DMSO show four absorption bands with λmax values at approximately 278, 325, 339, and 360 nm. mdpi.com The most intense of these, at around 278 nm, is due to the π–π* transition of the quinazolinone backbone. mdpi.com

The table below presents typical UV-Vis absorption data for quinazoline derivatives, illustrating the electronic transitions observed.

| Solvent | λmax (nm) | Electronic Transition | References |

| Acetonitrile | 240-300 | π→π | researchgate.net |

| Acetonitrile | 310-425 | n→π | researchgate.net |

| DMSO | ~278 | π→π | mdpi.com |

| DMSO | 325, 339, 360 | π→π and n→π | mdpi.com |

| DMSO | 326-330 | π–π coupled with n–π | nih.gov |

| Water | 314-318 | π–π coupled with n–π* | nih.gov |

These spectroscopic data are crucial for confirming the synthesis of this compound and its derivatives and for understanding their fundamental electronic and structural properties.

Computational and Theoretical Investigations of 2 M Tolyl Quinazoline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in computational chemistry for predicting molecular properties and reaction mechanisms with a favorable balance between accuracy and computational cost.

A fundamental application of DFT is the determination of a molecule's most stable three-dimensional arrangement, known as its equilibrium geometry. This is achieved by optimizing the molecular structure to find the minimum energy conformation. For quinazoline (B50416) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or LANL2DZ, are employed to predict bond lengths, bond angles, and dihedral angles. beilstein-journals.orgekb.eg The optimized geometry of 2-(m-tolyl)quinazoline would feature a planar quinazoline ring system with the m-tolyl group twisted at a certain dihedral angle relative to this plane to minimize steric hindrance. beilstein-journals.org

Table 1: Representative DFT-Calculated Parameters for a Quinazoline Derivative

| Parameter | Description | Typical Calculated Value/Finding | Significance |

|---|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Varies; indicates electron-donating ability. | Higher energy correlates with stronger electron-donating character. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Varies; indicates electron-accepting ability. | Lower energy correlates with stronger electron-accepting character. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical stability and reactivity. dntb.gov.ua | A larger gap implies higher kinetic stability and lower chemical reactivity. dntb.gov.ua |

| Dipole Moment | Measure of the net molecular polarity. | Varies; influenced by substituent groups. | Affects solubility and ability to engage in dipole-dipole interactions. nih.gov |

| Molecular Electrostatic Potential (MEP) | 3D map of electrostatic potential on the electron density surface. | Shows electron-rich (negative) and electron-poor (positive) regions. ekb.eg | Predicts sites for non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. ekb.eg |

DFT calculations are invaluable for elucidating complex reaction mechanisms, predicting the feasibility of different pathways, and explaining observed product distributions, such as regioselectivity. pku.edu.cn In the context of quinazoline chemistry, DFT has been used to study reactions like 1,3-dipolar cycloadditions. mdpi.comresearchgate.netmdpi.com These studies involve locating the transition state (TS) structures for all possible reaction pathways. The calculated activation energies (the energy difference between the reactants and the transition state) determine which pathway is kinetically favored.

For instance, in a cycloaddition reaction, two or more regioisomeric products might be possible. DFT calculations can determine the activation free energies for the formation of each regioisomer. pku.edu.cn The pathway with the lower activation energy will be the dominant one, thus predicting the major product. pku.edu.cn This analysis has confirmed that many cycloaddition reactions involving quinazoline scaffolds proceed via a concerted mechanism in a highly regioselective manner. mdpi.comresearchgate.net The regiochemistry is often governed by the electronic properties and relative stabilities of the intermediates or transition states involved. pku.edu.cn

DFT methods can accurately predict spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results. africaresearchconnects.com Theoretical calculations of infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts for a proposed structure can be compared to the experimental spectra of a newly synthesized compound. nih.gov A strong correlation between the calculated and experimental data provides robust evidence for the compound's identity and conformation. africaresearchconnects.comnih.gov For example, the calculated ¹H and ¹³C NMR spectra for quinazolinone derivatives have been shown to be in good agreement with experimental findings, aiding in the unambiguous assignment of proton and carbon signals. mdpi.comresearchgate.net Similarly, calculated IR spectra can help assign vibrational bands to specific functional groups, such as C=O and C=N stretching frequencies within the quinazoline core. nih.gov

Table 2: Illustrative Comparison of Theoretical and Experimental Spectroscopic Data for a Quinazoline Moiety

| Data Type | Calculated Value (DFT) | Experimental Value | Assignment |

|---|---|---|---|

| IR Frequency (cm⁻¹) | ~1675 cm⁻¹ | 1670 cm⁻¹ mdpi.com | C=O stretch (in quinazolinone) |

| IR Frequency (cm⁻¹) | ~1605 cm⁻¹ | 1598 cm⁻¹ mdpi.com | C=N stretch |

| ¹H NMR Chemical Shift (δ, ppm) | ~8.3 ppm | 8.31 ppm mdpi.com | H-5 proton of quinazolinone ring |

| ¹³C NMR Chemical Shift (δ, ppm) | ~162 ppm | 161.9 ppm mdpi.com | C4 (C=O) of quinazolinone ring |

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior and conformational flexibility of molecules over time. clockss.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how a compound like this compound behaves in a simulated environment, such as in solution or when bound to a biological target. nih.govsemanticscholar.org

In drug design, MD simulations are frequently used to assess the stability of a ligand-receptor complex predicted by molecular docking. nih.govrsc.org By simulating the complex for nanoseconds, researchers can monitor its structural stability. Key parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are analyzed. A stable RMSD value over the simulation time suggests that the ligand remains securely in the binding pocket and that the predicted binding mode is stable. clockss.org These simulations also reveal the flexibility of different parts of the molecule, such as the rotation of the m-tolyl group, and can identify key intermolecular interactions (like hydrogen bonds) that are persistent over time. clockss.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinazoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activities. japer.in For quinazoline derivatives, which exhibit a wide range of pharmacological effects, QSAR studies are crucial for identifying the key structural features required for a specific activity, such as anticancer, anticonvulsant, or antimicrobial effects. mdpi.comnih.govekb.eg

In a QSAR study, various molecular descriptors are calculated for each compound in a dataset. japer.in These descriptors quantify different aspects of the molecule, including topological (e.g., connectivity indices), electronic (e.g., partial charges), and physicochemical (e.g., lipophilicity, molar refractivity) properties. mdpi.comnih.gov A mathematical model is then developed to relate these descriptors to the observed biological activity. japer.in The resulting QSAR model can be used to predict the activity of new, unsynthesized quinazoline derivatives and to guide the design of more potent compounds. nih.govcncb.ac.cn Studies have shown that for quinazoline derivatives, factors like steric, electrostatic, and hydrophobic fields play key roles in predicting their activity. cncb.ac.cn

Table 3: Common Descriptors in QSAR Models for Quinazoline Derivatives

| Descriptor Class | Example Descriptor | Relevance to Biological Activity |

|---|---|---|

| Electronic | Hammett's sigma (σ) | Describes the electron-donating or -withdrawing nature of substituents, affecting receptor interactions. mdpi.comnih.gov |

| Steric | Molar Refractivity (MR) | Relates to the volume of a substituent and its polarizability, influencing how it fits into a binding site. mdpi.comnih.gov |

| Hydrophobic | Partition coefficient (logP) | Measures lipophilicity, which is crucial for membrane permeability and hydrophobic interactions with a target. mdpi.com |

| Topological | Wiener Index | A numerical descriptor of molecular branching, which can correlate with the overall shape and size of the molecule. |

| 3D (CoMFA/CoMSIA) | Steric and Electrostatic Fields | Provides a 3D map of where bulky or charged groups enhance or diminish activity. nih.govcncb.ac.cn |

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.net It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds against a specific biological target and to rationalize the activity of known molecules.

Numerous molecular docking studies have been performed on quinazoline derivatives to understand their interactions with various protein targets, including enzymes like cyclooxygenase-2 (COX-2), dihydrofolate reductase (DHFR), and various protein kinases (e.g., EGFR, VEGFR-2). nih.govrsc.orgnih.govresearchgate.net For this compound, a docking study would involve placing the molecule into the active site of a target protein with a known 3D structure. The algorithm then samples different conformations and orientations of the ligand, scoring them based on a function that estimates the binding affinity (e.g., in kcal/mol). researchgate.net

The results of a docking study provide a detailed 3D model of the ligand-receptor complex, highlighting key intermolecular interactions such as:

Hydrogen bonds: Often formed between the quinazoline nitrogen atoms or other heteroatoms and amino acid residues in the active site. africaresearchconnects.com

Hydrophobic interactions: The tolyl group and the phenyl part of the quinazoline core can form favorable interactions with nonpolar residues.

Pi-pi stacking: The aromatic rings of the quinazoline system can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan.

These studies are crucial for understanding the structural basis of a compound's activity and for designing new derivatives with improved binding affinity and selectivity. researchgate.netisciii.esmdpi.comnih.gov

Reactivity and Mechanistic Insights of 2 M Tolyl Quinazoline Systems

1,3-Dipolar Cycloaddition Reactions of Quinazoline-3-Oxides

Quinazoline-3-oxides are versatile intermediates that can undergo 1,3-dipolar cycloaddition reactions. These reactions provide a powerful tool for the construction of novel heterocyclic systems. The reaction between 2-arylquinazoline-3-oxides and dipolarophiles, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), leads to the formation of 1,3-benzodiazepines. cdnsciencepub.comrsc.org This transformation proceeds through a cycloaddition followed by a ring expansion of the initially formed cycloadduct. rsc.org

For instance, the reaction of a 2-arylquinazoline-3-oxide with DMAD in THF at 70°C proceeds efficiently without the need for a catalyst, affording the corresponding 1,3-benzodiazepine in good yields. cdnsciencepub.com This highlights the inherent reactivity of the quinazoline-3-oxide system as a 1,3-dipole. cdnsciencepub.comrsc.org The Huisgen 1,3-dipolar cycloaddition is a concerted, pericyclic reaction involving the 4π electrons of the 1,3-dipole and the 2π electrons of the dipolarophile. organic-chemistry.org

A variety of substituted 2-arylquinazoline-3-oxides can be synthesized through the oxidation of 1,2-dihydroquinazoline-3-oxides using manganese dioxide (MnO2) as an oxidant. scholaris.ca This method allows for the preparation of a range of substrates for subsequent cycloaddition reactions. scholaris.ca For example, 4-methyl-2-(m-tolyl)quinazoline-3-oxide has been synthesized and characterized. cdnsciencepub.comscholaris.ca

Table 1: Synthesis of 2-Arylquinazoline-3-Oxides

| Compound | Starting Material | Reagents | Yield (%) | Reference |

| 4-Methyl-2-(m-tolyl)quinazoline-3-oxide | 4-Methyl-2-(m-tolyl)-1,2-dihydroquinazoline-3-oxide | MnO2 | 62 | cdnsciencepub.comscholaris.ca |

| 4-Methyl-2-(o-tolyl)quinazoline-3-oxide | 4-Methyl-2-(o-tolyl)-1,2-dihydroquinazoline-3-oxide | MnO2 | 33 | cdnsciencepub.com |

| 4-Benzyl-2-(p-tolyl)quinazoline-3-oxide | 4-Benzyl-2-(p-tolyl)-1,2-dihydroquinazoline-3-oxide | MnO2 | 74 | cdnsciencepub.com |

| 4-Phenyl-2-(m-tolyl)quinazoline | 2-(Benzylideneamino)benzonitrile, m-tolylboronic acid | Pd(acac)2, L2, TsOH·H2O, KF | - | mdpi.com |

The study of these cycloaddition reactions has also extended to other dipolarophiles, such as N-methylmaleimide and phenyl vinyl sulfone, which have led to the isolation of the primary cycloaddition products for the first time in the case of quinazoline-3-oxides. rsc.org

Carbanion Chemistry at the 2-Position of Quinazolinones

The 2-methyl group in 2-methyl-4(3H)-quinazolinones is sufficiently acidic to be deprotonated by a strong base, forming a carbanion. researchgate.net This carbanion can then react with various electrophiles, allowing for the functionalization of the 2-position. researchgate.netacs.org This reactivity is a cornerstone of the synthetic versatility of the quinazolinone scaffold.

The generation of a carbanion at the 2-methyl position of 2-methyl-3-o-tolyl-4(3H)-quinazolinone (methaqualone) and related compounds has been utilized in various synthetic transformations. researchgate.net For example, the condensation of the 2-methyl group with aldehydes leads to the formation of 2-styryl derivatives. researchgate.net Furthermore, direct lithiation of 2-unsubstituted quinazolinones using LDA allows for subsequent electrophilic substitution at the 2-position. researchgate.net

The structure of carbanions is generally trivalent with sp3 hybridization, resulting in a tetrahedral geometry. uobabylon.edu.iq However, the stability and reactivity of the carbanion can be influenced by the attached substituents. uobabylon.edu.iq In the context of 2-methylquinazolinones, the adjacent nitrogen atom and the carbonyl group contribute to the stabilization of the carbanion through resonance.

Table 2: Reactions Involving Carbanions at the 2-Position of Quinazolinones

| Starting Material | Reagents | Product | Reaction Type | Reference |

| 2-Methyl-3-aryl-4(3H)-quinazolinone | Sodium hydride, methyl or ethyl ester | Functionalized quinazolinone | Alkylation | researchgate.net |

| 6-Chloro-2-methyl-quinazolin-4(3H)-one | Pyridine-2-carbaldehyde, glacial acetic acid | 6-Chloro-2-(2-pyridin-2-yl-vinyl)-4(3H)-quinazolinone | Condensation | researchgate.net |

| 2-Unsubstituted quinazolinone | LDA, electrophile | 2-Substituted-4(3H)-quinazolinone | Electrophilic substitution | researchgate.net |

Oxidative Condensation Mechanisms

The synthesis of the quinazoline (B50416) core often involves oxidative condensation reactions. These methods typically utilize a transition metal catalyst and an oxidant to facilitate the formation of the heterocyclic ring. mdpi.com For instance, the iridium-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzylamines and aldehydes provides an efficient route to quinazolines. thieme-connect.com

A plausible mechanism for the palladium-catalyzed synthesis of 2,4-diarylquinazolines involves the oxidative addition of an aryl halide to a Pd(0) species, followed by insertion of a nitrile and subsequent intramolecular cyclization. mdpi.com The final step is an oxidative dehydrogenation to afford the aromatic quinazoline ring. mdpi.com Similarly, iron-catalyzed aerobic oxidative condensation of amines has been employed for quinazoline synthesis. mdpi.com

Iodine-catalyzed oxidative cross-coupling reactions have also been developed for the synthesis of benzimidazo[1,2-c]quinazolines from methyl ketones and 2-(2-aminophenyl)benzimidazole. acs.org This reaction proceeds through C(sp3)-H oxidation, condensation, and cyclization processes. acs.org

Cross-Coupling Reaction Pathways

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of substituted quinazolines. nih.gov The regioselectivity of these reactions is often dictated by the electronic properties of the halogenated quinazoline precursor. nih.gov For instance, in 2,4-dichloroquinazoline, the C-4 position is generally more electrophilic and thus more reactive towards nucleophilic substitution and cross-coupling. nih.gov

The Suzuki cross-coupling reaction has been extensively used to introduce aryl and heteroaryl groups at various positions of the quinazoline ring. nih.gov For the synthesis of 2-(m-tolyl)quinazoline derivatives, a Suzuki coupling between a 2-haloquinazoline and m-tolylboronic acid would be a viable strategy. A tandem addition/cyclization of 2-(benzylideneamino)benzonitriles with arylboronic acids, catalyzed by palladium, also affords 2,4-diarylquinazolines. mdpi.com

Other cross-coupling reactions, such as the Sonogashira coupling for the introduction of alkynyl groups and the Negishi coupling, have also been applied to the synthesis of functionalized quinazolines. mdpi.com These reactions significantly expand the diversity of accessible quinazoline derivatives.

Table 3: Cross-Coupling Reactions for Quinazoline Synthesis

| Reaction Type | Catalyst | Reactants | Product | Reference |

| Suzuki Coupling | Pd(OAc)2, Sphos | 7-Chloro-2-methylquinazolin-4(3H)-one, Phenylboronic acid | 2-Methyl-7-phenylquinazolin-4(3H)-one | mdpi.com |

| Tandem Addition/Cyclization | Pd(acac)2, L2 | 2-(Benzylideneamino)benzonitrile, m-Tolylboronic acid | 4-Phenyl-2-(m-tolyl)quinazoline | mdpi.com |

| Negishi Coupling | Pd(PPh3)4 | 2-Chloro-6,7-dimethoxyquinazoline, CH3ZnCl | 2-Methyl-6,7-dimethoxyquinazoline | mdpi.com |

| C-N Cross-Coupling | Nickel(II)-Complex | 2-Bromobenzylamine, Benzamide | Quinazoline | researchgate.net |

Intramolecular Cyclization Processes

Intramolecular cyclization is a key step in many synthetic routes to quinazolines and their fused derivatives. mdpi.comfrontiersin.org These reactions can be promoted by various means, including thermal conditions, microwave irradiation, or the use of catalysts. frontiersin.org

One approach involves the intramolecular cyclization of N-alkenyl-tethered quinazolinones. mdpi.com Another strategy is the Lewis acid-catalyzed activation of nitriles followed by intramolecular cyclization. frontiersin.org Microwave-assisted synthesis has proven to be an effective method for accelerating these cyclization reactions and often leads to higher yields in shorter reaction times. frontiersin.org For example, the intramolecular heterocyclization of 2-benzimidazoylbenzamides to form benzimidazo[1,2-c]quinazolines is efficiently achieved under microwave irradiation. frontiersin.org

The synthesis of 2-(m-tolyl)quinazolin-4(3H)-one can be achieved through a base-promoted SNAr reaction of an ortho-fluorobenzamide with an appropriate amide, followed by cyclization. nih.govacs.org This method provides a transition-metal-free route to quinazolinones. nih.govacs.org

Photophysical Properties of 2 M Tolyl Quinazoline Derivatives

Absorption and Emission Characteristics

The core quinazoline (B50416) ring system, fused with a tolyl group at the 2-position, gives rise to distinct electronic transitions that can be probed using spectroscopic techniques. These transitions are typically of π→π* and n→π* character.

The UV-Vis absorption spectra of 2-arylquinazoline derivatives are generally characterized by multiple absorption bands in the ultraviolet and visible regions. These bands arise from π→π* transitions within the aromatic system. For instance, quinazoline derivatives often exhibit strong absorption bands between 224 nm and 318 nm. researchgate.net The introduction of a tolyl group at the 2-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinazoline, due to the extension of the π-conjugated system. The less intense and broader bands sometimes observed at longer wavelengths can be attributed to n→π* transitions, originating from the non-bonding electrons of the nitrogen atoms in the quinazoline ring. ijbpsa.com The exact position and intensity of these absorption bands are influenced by the substitution on the aryl ring and the solvent environment.

Many 2-arylquinazoline derivatives exhibit fluorescence, a phenomenon where the molecule emits light after absorbing photons. This emission typically originates from the lowest singlet excited state (S1) to the ground state (S0) and is a result of π→π* transitions. The fluorescence spectra of these compounds are often characterized by a single emission band. The position, intensity, and quantum yield of this fluorescence are highly dependent on the molecular structure and the surrounding medium.

Table 1: Representative Photophysical Data for Selected 2-Arylquinazolin-4(3H)-one Derivatives in Toluene (Note: Data for closely related compounds is presented to illustrate typical photophysical properties, as specific data for 2-(m-tolyl)quinazoline is not available in the cited literature.)

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF, %) |

| 2-(4'-N,N-diphenylamino[1,1'-biphenyl]-4-yl)-quinazolin-4(3H)-one | 370 | 490 | 89 |

| 2-(thiophen-2-yl)quinazolin-4(3H)-one derivative | 405 | 485 | 82 |

Data sourced from a study on 2-(aryl/thiophen-2-yl)quinazolin-4(3H)-ones. nih.gov

Influence of Substitution Patterns on Photophysical Behavior

The position and nature of substituents on the 2-aryl ring play a crucial role in modulating the photophysical properties of quinazoline derivatives. The m-tolyl group in this compound introduces a methyl group at the meta position of the phenyl ring. The methyl group is a weak electron-donating group, and its effect on the electronic properties of the quinazoline core is expected to be less pronounced compared to stronger electron-donating or withdrawing groups.

In general, the introduction of electron-donating groups on the 2-aryl moiety tends to cause a bathochromic shift in both the absorption and emission spectra, along with an increase in the fluorescence quantum yield. Conversely, electron-withdrawing groups can lead to a hypsochromic (blue) shift or, in some cases, quenching of the fluorescence. The meta-position of the methyl group in this compound means its electronic influence on the π-system is primarily inductive, which is generally weaker than the resonance effects observed with ortho- and para-substituents. Consequently, the photophysical properties of this compound are expected to be similar to, but slightly red-shifted from, 2-phenylquinazoline.

Solvatochromic Effects in Quinazoline Chromophores

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a result of the differential solvation of the ground and excited states of the molecule. Quinazoline derivatives often exhibit positive solvatochromism, where the emission maximum shifts to a longer wavelength (red-shift) as the polarity of the solvent increases. This indicates that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. rsc.org

The magnitude of the solvatochromic shift can provide insights into the change in dipole moment upon excitation. For 2-arylquinazolines, the extent of this shift is influenced by the nature of the aryl substituent. While specific solvatochromic data for this compound is not available, it is reasonable to expect that it would exhibit positive solvatochromism, with the degree of the shift being moderate due to the relatively small electronic perturbation induced by the meta-methyl group.

Table 2: Illustrative Solvatochromic Effects on the Emission of a Representative 2-Arylquinazolin-4(3H)-one Derivative (Note: This table demonstrates the general trend of solvatochromism in this class of compounds.)

| Solvent | Polarity (ε) | Emission Max (λem, nm) |

| Toluene | 2.38 | 490 |

| Acetonitrile | 36.64 | 560 |

Data for a representative 2-(aryl/thiophen-2-yl)quinazolin-4(3H)-one derivative, showing a significant red-shift in a more polar solvent. nih.gov

Applications in Luminescent and Colorimetric Sensing (e.g., pH sensors)

The sensitivity of the fluorescence of quinazoline derivatives to their environment makes them promising candidates for the development of chemical sensors. For instance, the protonation of the nitrogen atoms in the quinazoline ring can significantly alter the electronic structure and, consequently, the photophysical properties of the molecule. This property has been exploited in the design of fluorescent pH sensors. nih.gov

In acidic conditions, the protonation of a quinazoline derivative can lead to a change in its absorption and emission spectra, often resulting in a color change (colorimetric sensing) or a change in fluorescence intensity or wavelength (luminescent sensing). This "turn-on" or "turn-off" fluorescence response upon a change in pH can be used for the quantitative determination of pH. While the specific application of this compound as a pH sensor has not been extensively reported, the quinazoline scaffold itself provides a platform for the development of such sensors. The sensitivity and operating range of a quinazoline-based pH sensor can be fine-tuned by modifying the substituents on the 2-aryl ring.

Advanced Applications and Biological Mechanisms of 2 M Tolyl Quinazoline Analogs

Enzyme Inhibition Studies

Derivatives of the quinazoline (B50416) core structure have demonstrated significant inhibitory activity against a range of enzymes critical to pathological processes. These interactions are often potent and selective, highlighting the therapeutic potential of this class of compounds.

Kinase Inhibition (e.g., EGFR, VEGFR-2)

The inhibition of protein tyrosine kinases is a cornerstone of modern targeted cancer therapy. Quinazoline derivatives have been extensively developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are pivotal in tumor growth, proliferation, and angiogenesis. tbzmed.ac.irnih.gov The simultaneous inhibition of both EGFR and VEGFR-2 is considered a valuable therapeutic strategy. tbzmed.ac.ir

Research has shown that the 4-anilino-quinazoline scaffold is a key pharmacophore for potent EGFR tyrosine kinase inhibition. ekb.eg Modifications on this core have led to the development of numerous inhibitors. For instance, a novel series of 4-anilino-quinazoline derivatives bearing a 5-substituted furan-2-yl moiety at the C-6 position was synthesized, with the most active compound displaying a two-fold higher antiproliferative activity on A549 lung cancer cells compared to gefitinib. nih.gov Another study reported a quinazoline sulfonamide derivative with potent inhibitory activity against both EGFRT790M (IC₅₀ = 0.0728 µM) and VEGFR-2 (IC₅₀ = 0.0523 µM). nih.gov This compound also exhibited a noticeable cytotoxic effect against the MCF-7 breast cancer cell line. nih.gov

The table below summarizes the inhibitory activities of selected quinazoline analogs against EGFR and VEGFR-2.

| Compound | Target Kinase | IC₅₀ Value | Reference |

|---|---|---|---|

| Quinazoline Sulfonamide Derivative 12 | EGFRT790M | 0.0728 µM | nih.gov |

| Quinazoline Sulfonamide Derivative 12 | VEGFR-2 | 0.0523 µM | nih.gov |

| Compound 6 (Anilino-quinazoline derivative) | EGFR | 10 nM | nih.gov |

| Compound 6 (Anilino-quinazoline derivative) | VEGFR-2 | 80 nM | nih.gov |

| Compound 15 (Anilino-quinazoline derivative) | EGFR | 5.9 nM | nih.gov |

| Compound 15 (Anilino-quinazoline derivative) | VEGFR-2 | 36.78 nM | nih.gov |

| Compound 33 | VEGFR-2 | 13 nM | nih.gov |

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of great interest in cosmetics and for treating hyperpigmentation disorders. mdpi.com Quinazolinone derivatives have been investigated as tyrosinase inhibitors. nih.govmdpi.com However, one study noted that when the 2-position on the quinazoline mother ring was substituted by aryl groups, such as in 2-(p-tolyl)quinazolin-4(3H)-one, the compounds did not exhibit inhibitory activity against tyrosinase. nih.gov

Conversely, other structural modifications have yielded potent inhibitors. A series of phenylamino (B1219803) quinazolinone derivatives were synthesized, with one compound emerging as a competitive-type inhibitor with an IC₅₀ value of 17.02 ± 1.66 µM, more potent than the standard inhibitor kojic acid (IC₅₀ = 27.56 ± 1.27 µM). nih.gov Another study found that a 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one derivative acted as a mixed-type, reversible tyrosinase inhibitor with an IC₅₀ of 103 ± 2 μM. nih.gov

| Compound | Inhibition Type | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| 2-(p-Tolyl)quinazolin-4(3H)-one (Q6) | N/A | No Activity | nih.gov |

| Phenylamino quinazolinone 9r | Competitive | 17.02 ± 1.66 | nih.gov |

| 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one (Q1) | Mixed-type, Reversible | 103 ± 2 | nih.gov |

| Kojic Acid (Reference) | N/A | 27.56 ± 1.27 | nih.gov |

Protease Inhibition (e.g., Cathepsins, InhA)

Cysteine proteases, such as cathepsins, are involved in various physiological and pathological processes, including cancer progression, making them attractive drug targets. nih.gov A novel series of (E)-8-benzylidene-5,6,7,8-tetrahydro-2,4-diarylquinazolines were synthesized and evaluated as inhibitors of mammalian hepatic cysteine proteases. nih.gov One derivative, (E)-8-(4-fluorobenzylidene)-4-(4-fluorophenyl)-2-phenyl-5, 6, 7, 8-tetrahydroquinazoline, was found to be a highly potent inhibitor of Cathepsins B, H, and L with Kᵢ values in the nanomolar and picomolar range. nih.gov Similarly, studies on quinoline (B57606) derivatives have identified potent inhibitors of Cathepsin K, with one 2,4-diphenylquinoline (B373748) showing an IC₅₀ of 1.55 µM and a Kᵢ value of 0.4 µM. scielo.br

In the context of tuberculosis research, the InhA enzyme of Mycobacterium tuberculosis is a crucial target. frontiersin.org While direct studies on 2-(m-Tolyl)quinazoline are limited, related heterocyclic structures like 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives have been identified as effective InhA inhibitors, with one compound showing an IC₅₀ of 0.72 ± 0.03 µM. frontiersin.org

| Compound | Target Protease | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|---|

| (E)-8-(4-fluorobenzylidene)-4-(4-fluorophenyl)-2-phenyl-5, 6, 7, 8-tetrahydroquinazoline | Cathepsin B | 10-10 M | nih.gov |

| Cathepsin H | 10-10 M | nih.gov | |

| Cathepsin L | 10-9 M | nih.gov | |

| 2,4-diphenylquinoline (4b) | Cathepsin K | 0.4 µM | scielo.br |

Other Enzyme Systems (e.g., Nitric Oxide Synthases, Phosphodiesterases)

Quinazoline derivatives also interact with other important enzyme systems. Certain novel quinazolidine derivatives have been found to inhibit the production of nitric oxide in macrophage cell lines by suppressing the gene expression of inducible nitric oxide synthase (NOS II), rather than by direct enzyme activity inhibition. nih.gov Other studies have described quinazolinones that act as inhibitors of both inducible (iNOS) and neuronal (nNOS) nitric oxide synthase isoforms. nih.gov

Phosphodiesterases (PDEs), which regulate intracellular second messengers like cAMP and cGMP, are another target. Various quinazoline derivatives have been developed as inhibitors for different PDE families. For example, a series of quinazolines were found to be potent mixed inhibitors of PDE3 and PDE4, with IC₅₀ values in the nanomolar range. nih.gov More recently, novel quinazoline derivatives have been synthesized and evaluated as selective PDE7A inhibitors, with several compounds showing IC₅₀ values ranging from 0.114 to 1.966 μM, demonstrating higher potency than the non-selective inhibitor Theophylline. frontiersin.orgnih.gov

| Compound Class | Target Enzyme | Activity / IC₅₀ Value | Reference |

|---|---|---|---|

| Quinazolidine derivatives | Nitric Oxide Synthase II (NOS II) | Suppression of mRNA and protein expression | nih.gov |

| Quinazolinone 11e | iNOS | Most active and selective iNOS/nNOS inhibitor in the series | nih.gov |

| Quinazoline derivatives | PDE3 / PDE4 | Nanomolar range | nih.gov |

| Triazolo[4,3-c]quinazoline derivatives | PDE7A | 0.114 - 1.966 µM | frontiersin.orgnih.gov |

Receptor Modulation Pathways

Beyond enzyme inhibition, quinazoline analogs can modulate cellular signaling by acting as antagonists at key receptors. Research into this area has primarily focused on adenosine (B11128) receptors (ARs), which are G protein-coupled receptors involved in numerous physiological processes.

Pharmacophore-based screening identified 4-methylquinazoline (B149083) derivatives as adenosine receptor antagonists. nih.gov Subsequent studies synthesized and tested various isoquinoline (B145761) and quinazoline urea (B33335) derivatives, leading to the discovery of potent and selective antagonists for the human adenosine A3 receptor. vu.nl One compound, N-(2-methoxyphenyl)-N′-(2-(3-pyridyl)quinazolin-4-yl)urea, exhibited a Kᵢ value of 4 nM for the A3 receptor with over 2500-fold selectivity against A1 and A2A receptors. vu.nl

More recent work has highlighted the 2-aminoquinazoline (B112073) scaffold for designing new A2A receptor antagonists. nih.govresearchgate.net One such derivative, 6-bromo-4-(furan-2-yl)quinazolin-2-amine, was identified as a hit compound with a high affinity for the human A2A receptor (Kᵢ = 20 nM). nih.govresearchgate.net Further optimization led to a compound with an even higher affinity (Kᵢ = 5 nM). researchgate.net

| Compound | Target Receptor | Affinity (Kᵢ) | Selectivity | Reference |

|---|---|---|---|---|

| 4-methyl-7-methoxyquinazolyl-2-(2′-amino-4′-imidazolinone) | Adenosine A2B | 112 nM | Selective for A2B | nih.gov |

| N-(2-methoxyphenyl)-N′-(2-(3-pyridyl)quinazolin-4-yl)urea | Adenosine A3 | 4 nM | >2500-fold vs A1/A2A | vu.nl |

| 6-bromo-4-(furan-2-yl)quinazolin-2-amine | Adenosine A2A | 20 nM | High affinity for A2A | nih.govresearchgate.net |

| Compound 5m | Adenosine A2A | 5 nM | High affinity for A2A | researchgate.net |

Anticancer Research Perspectives (Mechanistic Focus)

The anticancer properties of quinazoline and quinazolinone derivatives are well-documented and arise from their ability to interfere with multiple cellular mechanisms crucial for tumor cell survival and proliferation. mdpi.comnih.gov

A primary mechanism is the induction of cell cycle arrest, often at the G2/M phase. mdpi.comnih.goviiarjournals.org For example, certain 2-thioquinazolin-4(3H)-one conjugates and a novel quinazolinone, HoLu-12, were shown to induce G2/M arrest in melanoma and oral squamous cell carcinoma cells, respectively. mdpi.comiiarjournals.org This arrest is often a prelude to apoptosis. Mechanistic studies have shown that these compounds can down-regulate key cell cycle proteins like Cdc25C and the Cyclin B1/Cdk1 complex. nih.gov One study found that a quinazoline sulfonamide derivative caused cell cycle arrest at the G2/M phase in MCF-7 cells, while another derivative induced S-phase arrest in breast cancer cells. nih.gov

Induction of apoptosis, or programmed cell death, is another key anticancer mechanism of quinazoline analogs. mdpi.comresearchgate.net This can be achieved through various pathways, including the upregulation of pro-apoptotic proteins like Bax and caspases (caspase-3, -8, -9) and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.govmdpi.com The cleavage of PARP-1, a hallmark of apoptosis, is frequently observed following treatment with these compounds. mdpi.comiiarjournals.org Some quinazoline-based molecules induce apoptosis through the generation of reactive oxygen species (ROS), which leads to the collapse of the cellular redox system and subsequent cell death. nih.gov

Inhibition of Cellular Pathways (e.g., NF-κB, Tubulin Polymerization)

Quinazoline derivatives exert their biological effects by modulating critical cellular pathways involved in cell proliferation, inflammation, and survival.

NF-κB Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammatory responses and is implicated in various diseases when dysregulated. mdpi.commdpi.com Certain quinoline and quinazoline analogs have been identified as potent inhibitors of this pathway. mdpi.com Some quinazoline derivatives have been shown to suppress the activation of NF-κB, potentially by interfering with the DNA-binding activity of NF-κB dimers, such as the p50/p65 heterodimer. mdpi.com For instance, studies on related compounds like 8-(tosylamino)quinoline (B84751) demonstrated the ability to block NF-κB activation by suppressing upstream signaling molecules, including IκBα and Akt, thereby reducing the production of pro-inflammatory mediators. nih.gov This inhibitory action on a key inflammatory pathway highlights a significant mechanism for the therapeutic potential of quinazoline analogs.

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport, making them a key target in cancer therapy. nih.gov Several quinazoline-based compounds have been developed as inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site on β-tubulin. nih.govnih.gov This interaction disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequently inducing apoptosis (programmed cell death). nih.govrsc.org For example, a series of novel N-aryl-2-trifluoromethyl-quinazoline-4-amine analogs were found to effectively inhibit tubulin polymerization, disrupt cellular microtubule networks, and induce G2/M phase arrest in leukemia cells. nih.gov Similarly, certain quinazoline-4-tetrahydroquinoline analogs have been confirmed through co-crystallization to bind at the colchicine site, potently inhibiting tubulin polymerization and tumor growth. nih.gov

Multi-Targeted Inhibitory Profiles

A significant advantage of certain this compound analogs is their ability to act as multi-target directed agents, simultaneously inhibiting multiple biological targets. nih.gov This approach can enhance therapeutic efficacy, overcome drug resistance, and potentially reduce side effects compared to single-target agents. nih.govmdpi.com

These multi-functional compounds are often designed to inhibit both tubulin polymerization and the activity of receptor tyrosine kinases (RTKs), which are crucial for cell signaling pathways controlling growth and proliferation. nih.gov For example, biphenyl (B1667301) aminoquinazoline derivatives have been shown to not only inhibit tubulin polymerization but also suppress the kinase activity of EGFR, FGFR-1, and PDGFRβ. biomedres.us The design of such molecules often involves incorporating the essential pharmacophores required for interaction with both the colchicine binding site of tubulin and the ATP-binding site of various kinases. nih.gov This dual-action capability allows these agents to attack cancer cells on multiple fronts, for instance, by simultaneously halting cell division and cutting off angiogenic signals that promote tumor blood vessel growth. nih.govnih.gov

Cytotoxic Activity in Cancer Cell Lines (In Vitro Studies)

The anticancer potential of this compound analogs is extensively evaluated through in vitro cytotoxicity studies against a panel of human cancer cell lines. nih.govnih.gov These studies measure the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50), providing a key indicator of its potency. nih.gov

Derivatives have shown significant cytotoxic effects against various cancer types, including breast (MCF-7), lung (A549), liver (HepG-2), and colon (HCT-116) cancer cell lines. nih.govnih.govrsc.orgvnu.edu.vn For instance, a series of morpholine-substituted quinazoline derivatives displayed potent activity, with compound AK-10 showing an IC50 value of 3.15 ± 0.23 μM against the MCF-7 breast cancer cell line. rsc.org Another study on quinazoline derivatives bearing triazole-acetamides found that compound 8a was the most potent against the HCT-116 colon cancer cell line, with an IC50 value of 5.33 μM after 72 hours of treatment. nih.gov The results of these studies are often used to establish structure-activity relationships (SAR), guiding the design of more potent and selective anticancer agents. nih.govnih.gov

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

| AK-3 | A549 (Lung) | 10.38 ± 0.27 | rsc.org |

| AK-3 | MCF-7 (Breast) | 6.44 ± 0.29 | rsc.org |

| AK-10 | A549 (Lung) | 8.55 ± 0.67 | rsc.org |

| AK-10 | MCF-7 (Breast) | 3.15 ± 0.23 | rsc.org |

| 8a | HCT-116 (Colon) | 5.33 (72h) | nih.gov |

| 8a | HepG2 (Liver) | 7.94 (72h) | nih.gov |

| 8k | MCF-7 (Breast) | 11.32 (72h) | nih.gov |

| 8h | SKLU-1 (Lung) | 23.09 µg/mL | vnu.edu.vn |

| 8h | MCF-7 (Breast) | 27.75 µg/mL | vnu.edu.vn |

| 8h | HepG-2 (Liver) | 30.19 µg/mL | vnu.edu.vn |

Antimicrobial Activity Mechanisms

Quinazoline and quinazolinone derivatives are recognized for their broad-spectrum antimicrobial properties, encompassing antibacterial, antifungal, and antiviral activities. nih.govnih.goveurekaselect.com Their mechanisms of action are diverse and depend on the specific structural modifications of the quinazoline core.

Antibacterial Action against Specific Strains

Analogs of this compound have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. nih.goveco-vector.com The antibacterial effect is often influenced by the nature of substituents on the quinazoline nucleus, which can affect the compound's lipophilicity and its ability to penetrate bacterial cell membranes. eco-vector.com

Studies have evaluated these compounds against clinically relevant strains such as Staphylococcus aureus, Streptococcus pneumoniae, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. nih.goveco-vector.comnih.gov For example, certain novel 6-Amino-2-methyl-3(m-tolyl)-4(3H)-quinazolinone derivatives have shown high antimicrobial activity. In one study, a pyrrolidine (B122466) derivative (compound 16) bearing a para-chloro phenyl moiety was the most active against S. aureus with a Minimum Inhibitory Concentration (MIC) of 0.5 mg/ml. nih.gov Another compound containing a para-tolyl group (compound 17) was active against the Gram-negative pathogen P. aeruginosa. nih.gov The mechanism of action can involve the inhibition of essential bacterial processes, such as cell wall synthesis or DNA replication. researchgate.net

| Compound | Bacterial Strain | MIC (mg/mL) | Reference |

| 16 (p-chloro phenyl) | S. aureus | 0.5 | nih.gov |

| 15 (unsubstituted) | S. aureus | 2 | nih.gov |

| 18 (p-methoxy phenyl) | S. aureus | 2.5 | nih.gov |

| 20 (-NO2 group) | B. subtilis | 0.5 | nih.gov |

| 29 (morpholine analog) | B. subtilis | 0.5 | nih.gov |

Antifungal Properties

The antifungal potential of quinazoline derivatives has been established against various pathogenic fungi. nih.gov These compounds have been tested against species like Aspergillus niger, Candida albicans, and various plant pathogenic fungi. mdpi.com

The structure-activity relationship is critical, with different substituents imparting varied levels of antifungal potency. For instance, a study of novel pyrazol-quinazolinone compounds found that the nature of the connecting group on the quinazolinone moiety influenced the inhibitory effect against Rhizoctonia solani AG1. mdpi.com Another study reported that a quinazoline derivative with fluoro and methyl groups (compound 3g) showed higher activity against A. niger and C. albicans than other tested variants. The promising results from these studies suggest that quinazoline scaffolds can be valuable starting points for developing new antifungal agents. nih.gov

Antiviral Efficacy against Viral Targets

The quinazoline scaffold is also a promising framework for the development of antiviral agents. researchgate.net Research has explored the efficacy of these compounds against a range of viruses, including Human Immunodeficiency Virus (HIV), influenza viruses, and coronaviruses like SARS-CoV-2. mdpi.comnih.govnih.gov